molecular formula C10H16N2 B1420383 4-methyl-1-N-propylbenzene-1,2-diamine CAS No. 475489-74-8

4-methyl-1-N-propylbenzene-1,2-diamine

Cat. No.: B1420383
CAS No.: 475489-74-8
M. Wt: 164.25 g/mol
InChI Key: QWTCJUZMGJVUOP-UHFFFAOYSA-N
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Description

4-methyl-1-N-propylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, featuring a methyl group and a propyl group attached to the benzene ring along with two amine groups.

Scientific Research Applications

4-methyl-1-N-propylbenzene-1,2-diamine has several applications in scientific research:

Safety and Hazards

“4-methyl-1-N-propylbenzene-1,2-diamine” is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-methyl-1-N-propylbenzene-1,2-diamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in aromatic amine metabolism, such as cytochrome P450 enzymes . These interactions often result in the formation of reactive intermediates that can further react with cellular macromolecules, leading to various biochemical effects. The compound’s ability to form hydrogen bonds and participate in electrophilic aromatic substitution reactions also contributes to its biochemical activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, the compound may modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it may inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important considerations for in vitro and in vivo studies involving the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aromatic amine metabolism . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further react with cellular macromolecules. These metabolic reactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism . The subcellular localization of this compound is a key factor in determining its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-N-propylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-N-propylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce amines .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-N-ethylbenzene-1,2-diamine
  • 4-methyl-1-N-butylbenzene-1,2-diamine
  • 4-methyl-1-N-isopropylbenzene-1,2-diamine

Uniqueness

4-methyl-1-N-propylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups on the benzene ring, along with two amine groups, allows for unique interactions with molecular targets and distinct reactivity compared to its analogs .

Properties

IUPAC Name

4-methyl-1-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTCJUZMGJVUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.